Electron-Donating Methoxy Substitution: pKa and LogP Differentiation from 6-Chloro Analog
The 6-methoxy group in (6-Methoxypyridazin-3-yl)methanamine is strongly electron-donating via resonance, increasing the electron density on the pyridazine ring relative to the electron-withdrawing 6-chloro analog. This substitution pattern fundamentally alters the amine's basicity and the molecule's lipophilicity, as reflected in computed physicochemical properties. The methoxy-substituted compound exhibits a lower XLogP3-AA (-1.0) compared to the 6-chloro analog (-0.3) [1][2]. The methoxy group also contributes to a higher topological polar surface area (61 Ų vs. 51.8 Ų) and an additional hydrogen bond acceptor (4 vs. 3), which are critical parameters influencing solubility, permeability, and target binding [1][2].
| Evidence Dimension | Computed XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | -1.0 |
| Comparator Or Baseline | (6-Chloropyridazin-3-yl)methanamine (CAS 871826-15-2): -0.3 |
| Quantified Difference | Δ = -0.7 log units (more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
The lower XLogP3-AA value indicates higher aqueous solubility and potentially superior pharmacokinetic properties, a critical differentiator when selecting building blocks for lead optimization programs targeting oral bioavailability.
- [1] PubChem. (2025). Compound Summary: (6-Methoxypyridazin-3-yl)methanamine. PubChem CID 62292461. View Source
- [2] PubChem. (2025). Compound Summary: (6-Chloropyridazin-3-yl)methanamine. PubChem CID 22216883. View Source
